molecular formula C11H14O2 B1274156 3-(tert-Butyl)-4-hydroxybenzaldehyde CAS No. 65678-11-7

3-(tert-Butyl)-4-hydroxybenzaldehyde

Cat. No. B1274156
Key on ui cas rn: 65678-11-7
M. Wt: 178.23 g/mol
InChI Key: IBZZAKITZYDOFP-UHFFFAOYSA-N
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Patent
US04064266

Procedure details

Chloroform (95 gm) was added dropwise with mechanical stirring to a mixture of sodium hydroxide (120 gm), water (120 gm) methanol (50 ml) and o-tert-butylphenol (100 gm) over 2 hours at 50° C. The mixture was stirred at 50° for 1 hour and then poured into water (600 ml) and acidified to pH5 with concentrated hydrochloric acid. The oily layer that formed was collected and steam distilled. The residue from the steam distillation was taken into chloroform (200 ml) and extracted with 2N sodium hydroxide. The basic extracts were acidified and the product formed was crystallised from petroleum ether to give 3-tert-butyl-4-hydroxybenzaldehyde as colourless prisms m.p. 142°.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](Cl)(Cl)Cl.[OH-:5].[Na+].[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17])([CH3:10])([CH3:9])[CH3:8].Cl>O>[C:7]([C:11]1[CH:16]=[C:15]([CH:14]=[CH:13][C:12]=1[OH:17])[CH:1]=[O:5])([CH3:10])([CH3:8])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oily layer that formed
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
steam distilled
DISTILLATION
Type
DISTILLATION
Details
The residue from the steam distillation
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the product formed
CUSTOM
Type
CUSTOM
Details
was crystallised from petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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